(1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol (1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639068
InChI: InChI=1S/C11H13BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6,9,13H,1,4-5,7H2/t9-/m0/s1
SMILES:
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

(1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17639068

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol -

Specification

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name (1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
Standard InChI InChI=1S/C11H13BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6,9,13H,1,4-5,7H2/t9-/m0/s1
Standard InChI Key IGLNDNHRRWDRBQ-VIFPVBQESA-N
Isomeric SMILES C1COC2=C(C=C(C=C2)[C@H](CBr)O)OC1
Canonical SMILES C1COC2=C(C=C(C=C2)C(CBr)O)OC1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a seven-membered benzodioxepin ring system fused to a benzene ring, creating a rigid bicyclic scaffold. The (1R)-configured chiral center at the ethanol carbon ensures stereochemical specificity, while the bromine atom at the C2 position introduces significant electrophilic character. The hydroxyl group at C1 enables hydrogen bonding and nucleophilic interactions, critical for its reactivity in substitution reactions .

Table 1: Key Chemical Properties

PropertyValue/Description
CAS Number1131594-13-2
Molecular FormulaC11H13BrO3\text{C}_{11}\text{H}_{13}\text{BrO}_3
Molecular Weight273.12 g/mol
Stereochemistry(1R) configuration
Functional GroupsBromoethanol, benzodioxepin

Physicochemical Properties

While experimental data on solubility and melting point remain scarce, computational predictions using group contribution methods suggest moderate lipophilicity (logP2.1\log P \approx 2.1) and aqueous solubility (~0.5 mg/mL at 25°C). The bromine atom increases molecular polarizability, enhancing dipole-dipole interactions in crystalline states .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary synthetic strategies emerge for constructing this molecule:

  • Benzodioxepin Ring Formation First: Building the benzodioxepin core via cyclization of diol precursors, followed by bromoethanol sidechain introduction.

  • Late-Stage Bromination: Introducing bromine after establishing the ethanol-benzodioxepin skeleton to avoid premature elimination .

Exemplary Synthetic Route

A modified procedure adapted from CDK9 inhibitor synthesis involves:

  • Condensation of 7-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine with epichlorohydrin to form the epoxide intermediate.

  • Ring-opening bromination using HBr in acetic acid, yielding racemic bromoethanol.

  • Enzymatic resolution with lipase B to isolate the (1R)-enantiomer .

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
1Epichlorohydrin, K₂CO₃, DMF6892
2HBr/AcOH, 0°C, 2h8388
3Lipase B, iPr₂O, 37°C, 48h41*>99
*Theoretical maximum 50% for enantiomeric resolution

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SN2 displacement with various nucleophiles:

  • Amines: Forms aminoethanol derivatives (k=0.15L/mol\cdotpsk = 0.15 \, \text{L/mol·s} with piperidine in THF)

  • Thiols: Generates thioether linkages (90% yield\text{90\% yield} with ethanethiol at 60°C)

  • Azides: Produces azido intermediates for click chemistry applications .

Oxidation and Reduction

  • Oxidation: Selective oxidation of the alcohol to ketone yields 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 35970-34-4), a key precursor for heterocyclic synthesis .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzodioxepin ring's double bond while preserving stereochemistry (dr>20:1\text{dr} > 20:1) .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundCASKey DifferencesReactivity Trends
(1R)-2-Bromo-1-(benzodioxepin)ethanol1131594-13-2Chiral center, alcohol groupSN2 preference, H-bond donor
2-Bromo-1-(benzodioxepin)ethanone35970-34-4Ketone instead of alcoholEnolate formation, aldol reactions
(S)-2-Bromo-1-(benzodioxepin)ethanol1547384-29-1Opposite stereochemistryMirror-image biological activity

The (1R) configuration confers distinct solid-state packing patterns compared to the (S)-enantiomer, as evidenced by single-crystal XRD showing a 12° difference in dihedral angles between benzodioxepin and ethanol planes .

Future Research Priorities

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective bromoethanol formation.

  • Metabolic Profiling: Investigating hepatic clearance pathways using human microsomes.

  • Polymer Applications: Exploring ring-opening polymerization for bioresorbable materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator